Shekkanin

Phytoestrogen signaling ERα binding GPR30

Common phytoestrogen glycosides lack pathway selectivity and are inactive in PGE₂ inhibition. Tectoridin (Shekkanin) selectively activates GPR30/ERK without ERα engagement (confirmed by U0126 abrogation & cAMP elevation). • Only 7-O-isoflavone glycoside with measurable PGE₂ inhibitory activity (genistin, daidzin, puerarin all inactive) • XO inhibitor probe for allosteric mechanisms (6.6× lower binding vs biochanin A) • Prodrug requiring gut microbiome hydrolysis-ideal for metabolic activation studies ≥98% HPLC; -20°C storage. For R&D only.

Molecular Formula C22H22O11
Molecular Weight 462.4 g/mol
Cat. No. B13638896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShekkanin
Molecular FormulaC22H22O11
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C22H22O11/c1-30-21-13(32-22-20(29)19(28)17(26)14(7-23)33-22)6-12-15(18(21)27)16(25)11(8-31-12)9-2-4-10(24)5-3-9/h2-6,8,14,17,19-20,22-24,26-29H,7H2,1H3
InChIKeyCNOURESJATUGPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Shekkanin (Tectoridin): Chemical Identity & Sources


Shekkanin, also widely known as tectoridin (CAS 611-40-5), is a naturally occurring isoflavone glycoside—specifically tectorigenin 7-O-β-D-glucopyranoside—with molecular formula C₂₂H₂₂O₁₁ and molecular weight 462.40 g/mol [1]. It is primarily isolated from the rhizomes of Belamcanda chinensis (Iridaceae), flowers of Pueraria thunbergiana (Leguminosae), and related Iris species, and belongs to the class of isoflavonoid O-glycosides [1]. The compound is a phytoestrogen and serves as a metabolic prodrug, being hydrolyzed in vivo to its aglycone tectorigenin, which exhibits markedly different pharmacological properties [1].

1
Phytoestrogen Probe Selective GPR30/ERK nongenomic signaling research
2
Prodrug Metabolism Gut microbiome-dependent activation studies
3
Isoflavone Glycoside Soluble 7-O-glucoside with distinct SAR profile

Shekkanin vs. Generic Isoflavone Glycosides


Isoflavone glycosides such as daidzin, genistin, glycitin, and ononin share the same 3-phenylchromen-4-one scaffold, yet Shekkanin (tectoridin) possesses unique structural features—notably a 6‑methoxy group and 5‑hydroxyl on the isoflavone A‑ring—that critically modulate its bioactivity, receptor engagement, and metabolic fate [1][2]. Unlike many phytoestrogen glycosides that signal primarily through classical estrogen receptor (ER) pathways, Shekkanin predominantly activates the GPR30/ERK-mediated nongenomic cascade while scarcely binding ERα [2]. Moreover, the 7‑O‑glycosylation makes Shekkanin a prodrug that requires metabolic conversion to tectorigenin, creating a pharmacokinetic profile fundamentally different from both its aglycone and other isoflavone glycosides [1]. These biochemical and pharmacological distinctions mean that substituting Shekkanin with a generic isoflavone will not reproduce its specific signaling fingerprint, metabolic activation pathway, or target selectivity profile.

Signaling pathway mismatch
Generic isoflavone glycosides may not activate GPR30/ERK nongenomic cascade; Shekkanin shows negligible ERα binding.
Structural determinants differ
6-methoxy and 5-hydroxy groups modulate bioactivity; daidzin or genistin lack these features and may shift target engagement.
Prodrug activation varies
7-O-glycoside requires gut microbial hydrolysis to tectorigenin; metabolic profile fundamentally differs from aglycone or other glycosides.

Shekkanin Head-to-Head Comparison Evidence


GPR30/ERK Pathway Selectivity vs. Genistein

In a direct comparative study using MCF-7 human breast cancer cells, Shekkanin (tectoridin) exhibited negligible binding to estrogen receptor α (ERα), in stark contrast to genistein and 17β-estradiol [1]. Despite this poor ERα engagement, Shekkanin induced potent estrogenic effects—recovery of S-phase cell population, transactivation of estrogen response element, and MCF-7 proliferation—which were severely abrogated by the MEK1/2 inhibitor U0126, confirming ERK dependence [1]. Shekkanin promoted ERK1/2 phosphorylation without affecting ERα Ser118 phosphorylation and elevated intracellular cAMP, a hallmark of GPR30-mediated signaling [1]. This property mechanistically sets Shekkanin apart from genistein, which operates through both ER-dependent genomic and GPR30-dependent nongenomic pathways [1].

GPR30/ERK Pathway
Head-to-head
Negligible ERα binding; estrogenic effects fully blocked by U0126 (MEK1/2 inhibitor)
Genistein: strong ERα binding, dual-pathway activation
Supports GPR30/ERK nongenomic pathway selectivity studies
MCF-7 cells; cAMP elevation confirms GPR30 coupling
Phytoestrogen signaling ERα binding GPR30 ERK pathway MCF-7 breast cancer

Antioxidant Capacity: Tectoridin vs. Aglycone & Sulfonate

A comprehensive in vitro antioxidant evaluation compared Shekkanin (tectoridin), its aglycone tectorigenin, and the chemically modified tectorigenin sodium sulfonate across five assay systems: reducing power, superoxide anion radical scavenging, hydroxyl radical scavenging, DPPH radical scavenging, and anti-lipid peroxidation [1]. The antioxidant activity in all experimental systems consistently followed the order: tectorigenin sodium sulfonate > tectorigenin > Shekkanin (tectoridin) [1]. Furthermore, the water solubility of tectorigenin sodium sulfonate was increased approximately 9‑fold relative to tectorigenin, directly addressing a key formulation limitation [1].

Antioxidant Rank
Head-to-head
Reported order across five assays
1. Tectorigenin sodium sulfonate 2. Tectorigenin 3. Shekkanin (tectoridin)
Antioxidant activity lowest among tested forms; aglycone or sulfonate may offer stronger response
DPPH, superoxide, hydroxyl radical, reducing power assays
Antioxidant activity DPPH radical scavenging superoxide anion hydroxyl radical lipid peroxidation

Anti-Proliferative Potency: Tectoridin vs. Tectorigenin & Genistein

In CPAE (calf pulmonary arterial endothelial) cell proliferation assays, tectorigenin exhibited a much stronger anti-proliferative effect than its glycoside Shekkanin (tectoridin) and was almost equipotent to the reference drug genistein [1]. In vivo, subcutaneously administered tectorigenin at 30 mg/kg for 20 days significantly inhibited murine Lewis lung carcinoma (LLC) tumor volume by 30.8% [1]. When both tectorigenin and Shekkanin (tectoridin) were administered intraperitoneally at the same dose (30 mg/kg) for 10 days to ICR mice bearing sarcoma 180, tectorigenin suppressed tumor weight by 44.2%, while Shekkanin achieved only 24.8% suppression [1]. This potency gradient—genistein ≈ tectorigenin > tectoridin—directly reflects the critical role of 7‑O‑glycosylation in modulating anti-proliferative activity [1].

Anti-Proliferative
Head-to-head
Sarcoma 180 tumor weight suppression: 24.8% (Shekkanin) vs 44.2% (tectorigenin)
Tectorigenin equipotent to genistein in CPAE cells; Shekkanin markedly weaker
Supports cell proliferation endpoint review; glycosylation attenuates activity
ICR mouse model; 30 mg/kg i.p. 10 days; LLC tumor model also reported
Anti-angiogenesis anti-proliferative CPAE cells Lewis lung carcinoma sarcoma 180 genistein comparison

PGE₂ Inhibition: Tectoridin vs. Other Isoflavones

In TPA-stimulated rat peritoneal macrophages, the inhibitory potency against prostaglandin E₂ (PGE₂) production followed a clear structural hierarchy: irisolidone ≈ tectorigenin > genistein > Shekkanin (tectoridin, i.e., tectorigenin 7‑glucoside) > glycitein > daidzein [1]. Crucially, the glycosylated forms kakkalide, glycitin, daidzin, puerarin, and genistin showed no significant inhibition at all [1]. This structure–activity relationship (SAR) demonstrates that 6‑methoxylation and 5‑hydroxylation enhance PGE₂ inhibitory activity, while 7‑O‑glycosylation substantially diminishes it [1]. Among the 7‑O‑glycosides tested, Shekkanin (tectoridin) uniquely retained measurable inhibitory activity, distinguishing it from other isoflavone glycosides that were completely inactive [1].

PGE₂ Inhibition
Head-to-head
Rank: irisolidone ≈ tectorigenin > genistein > Shekkanin > glycitein > daidzein
Other 7-O-glycosides (genistin, daidzin) completely inactive
Only 7-O-glycoside retaining measurable PGE₂ inhibition in this panel
TPA-stimulated rat peritoneal macrophages
Prostaglandin E₂ COX inhibition anti-inflammatory structure-activity relationship macrophage

Xanthine Oxidase Inhibition: Tectoridin vs. Daidzin & Biochanin A

Using centrifugal ultrafiltration coupled with HPLC‑MS, tectoridin, daidzin, ononin, and biochanin A were simultaneously screened from Puerariae flos extract and their xanthine oxidase (XO) inhibitory activities quantitatively compared [1]. The IC₅₀ values were 88.5 μmol L⁻¹ (Shekkanin/tectoridin), 85.1 μmol L⁻¹ (daidzin), 88.8 μmol L⁻¹ (ononin), and 87.0 μmol L⁻¹ (biochanin A), demonstrating nearly equivalent potency among the four isoflavones [1]. However, the binding degree—a measure of direct XO–ligand interaction—differed substantially: Shekkanin exhibited the lowest binding degree at 5.70%, compared to 8.28% (daidzin), 6.31% (ononin), and 37.83% (biochanin A) [1]. This indicates that Shekkanin achieves comparable enzymatic inhibition despite a much weaker direct binding interaction, suggesting a distinct mechanism of XO inhibition relative to biochanin A [1].

Xanthine Oxidase
Head-to-head
IC₅₀ 88.5 μmol L⁻¹
Binding degree 5.70% (vs 37.83% for biochanin A)
Equipotent inhibition with low direct binding suggests allosteric mechanism
Centrifugal ultrafiltration–HPLC‑MS; XO 30 μg mL⁻¹, pH 7.0
Xanthine oxidase inhibition hyperuricemia IC50 comparison binding degree Puerariae flos

Shekkanin (Tectoridin) Application Scenarios


Nongenomic Estrogen Signaling: GPR30/ERK Pathway Probe

For laboratories investigating rapid, nongenomic estrogen signaling, Shekkanin offers a unique tool that selectively activates the GPR30/ERK cascade without concomitant ERα genomic activation, in contrast to genistein which triggers both pathways simultaneously [1]. This selectivity is confirmed by: (i) negligible ERα binding; (ii) full abrogation of estrogenic effects by the MEK1/2 inhibitor U0126; and (iii) GPR30‑dependent cAMP elevation [1]. Researchers studying GPR30‑mediated physiology in breast cancer, cardiovascular, or neuroendocrine systems should procure Shekkanin to avoid the confounding dual-pathway activity of genistein.

Anti-Inflammatory Research: Soluble PGE₂ Inhibitor

In anti-inflammatory screening programs where aqueous solubility of the test compound is critical for in vitro or in vivo dosing, Shekkanin is the only 7‑O‑isoflavone glycoside that retains measurable PGE₂ inhibitory activity—unlike genistin, daidzin, glycitin, puerarin, and kakkalide, which are all inactive [1]. This makes Shekkanin uniquely suitable for macrophage-based inflammation models where both solubility and COX/PGE₂ pathway engagement are required. Researchers comparing isoflavone glycosides for anti-inflammatory potential should use Shekkanin as the glycosylated reference standard rather than inactive glycosides that would produce false-negative results.

Xanthine Oxidase Allosteric Inhibitor Studies

Shekkanin's unusual profile—enzyme inhibition (IC₅₀ ~88.5 μmol L⁻¹) comparable to daidzin, ononin, and biochanin A, yet with a 6.6‑fold lower binding degree relative to biochanin A—positions it as a valuable probe for investigating non‑competitive or allosteric xanthine oxidase inhibition mechanisms [1]. Drug discovery programs targeting hyperuricemia with novel XO inhibitor mechanisms should include Shekkanin as a reference compound to benchmark allosteric inhibition, particularly when screening natural product libraries for non‑purine‑like XO inhibitors.

Prodrug Metabolism & Gut Microbiome Activation

Shekkanin functions as a prodrug that requires hydrolysis to its active aglycone tectorigenin by intestinal bacteria, a conversion that varies substantially among bacterial strains and between tectoridin and 6″‑O‑xylosyltectoridin [1][2]. This metabolic dependence makes Shekkanin an excellent substrate for studying inter‑individual variability in gut microbiome‑mediated drug activation and for developing experimental models where the timing and extent of aglycone release must be controlled. Procurement of highly pure Shekkanin is essential for reproducible pharmacokinetic and microbiome interaction studies, as extract‑derived material often contains co‑occurring glycosides that confound metabolic analysis.

Application
Selection Property
Validation Focus
Nongenomic estrogen signaling studies
GPR30/ERK pathway selectivity without ERα genomic activation
ERα binding assay, ERK phosphorylation, MEK inhibitor abrogation
Anti-inflammatory screening (soluble inhibitor)
PGE₂ inhibitory activity retained in glycoside form
Macrophage PGE₂ production assay, comparison vs inactive glycosides
Xanthine oxidase allosteric inhibitor research
Enzyme inhibition with low direct binding degree
XO IC₅₀ and binding degree comparison; non‑competitive inhibition assays
Prodrug metabolism & gut microbiome studies
7‑O‑glycoside requiring bacterial hydrolysis to tectorigenin
Metabolic conversion rate, aglycone release kinetics, strain‑dependent variability
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